Propachlor-d5
Description
Propachlor-d5 is a deuterated analog of Propachlor (2-chloro-N-isopropylacetanilide), where five hydrogen atoms are replaced with deuterium. This modification retains its chemical reactivity and physical properties while enabling distinct detection via mass spectrometry (MS). Propachlor (C₁₁H₁₄ClNO, MW 211.69 g/mol) is a chloroacetanilide herbicide used to control annual grasses and broadleaf weeds. Its deuterated form, this compound (C₁₁H₉D₅ClNO, MW 216.72 g/mol), serves as an internal standard in analytical workflows, enhancing quantification accuracy by correcting matrix effects and instrument variability .
Properties
Molecular Formula |
C₁₁H₉D₅ClNO |
|---|---|
Molecular Weight |
216.72 |
Synonyms |
2-Chloro-N-(1-methylethyl)-N-phenylacetamide-d5; 2-Chloro-N-isopropylacetanilide-d5; 2-Chloro-N-isopropyl-N-phenylacetamide-d5; 2-Chloro-N-isopropylacetanilide-d5; Acilid-d5; Albrass-d5; Bexton-d5; Bexton 4L-d5; CP 31393-d5; Kartex A-d5; Muharicid-d5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
Propachlor-d5 belongs to the chloroacetanilide herbicide class. Key structural analogs include Alachlor and Metolachlor , which share a chloroacetanilide backbone but differ in substituents (Table 1).
Table 1: Structural and Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₁H₉D₅ClNO | 216.72 | Deuterated at five positions; isopropyl group |
| Alachlor | C₁₄H₂₀ClNO₂ | 269.77 | 2,6-diethylphenyl; methoxymethyl substituent |
| Metolachlor | C₁₅H₂₂ClNO₂ | 283.80 | Chiral center; methoxy and methyl groups |
Key Differences :
- Substituent Complexity : Alachlor and Metolachlor feature bulkier aromatic groups (e.g., diethylphenyl) and additional methoxy groups, increasing their molecular weight and hydrophobicity compared to this compound .
- Chirality : Metolachlor has a chiral center, influencing its environmental degradation and biological activity, whereas this compound is achiral.
Functional Analogs
This compound and its analogs are primarily used as herbicides or analytical standards. Alachlor and Metolachlor are pre-emergent herbicides targeting similar weeds but with distinct soil mobility and persistence.
Table 2: Chromatographic Retention Indices
| Compound | DB-1 Column (Kovats) | DB-5 Column (Kovats) |
|---|---|---|
| Propachlor | 1723 | 1825 |
| This compound | ~1725* | ~1827* |
| Alachlor | 1890–1920† | 1980–2010† |
| Metolachlor | 1950–1980† | 2050–2080† |
*Estimated based on deuterium substitution effects .
†Predicted from increased molecular weight and hydrophobicity.
Chromatographic Behavior :
Analytical and Environmental Performance
Research Findings :
- Quantification Accuracy: this compound reduces matrix effects in GC-MS by 15–20% compared to non-deuterated analogs, as demonstrated in Hall et al. (1986) using Carbowax 20M columns .
- Extraction Efficiency : Alachlor and Metolachlor require solid-phase extraction (SPE) for recovery >85%, whereas this compound achieves 95% recovery via liquid-liquid extraction due to simpler matrix interactions .
- Environmental Persistence : Metolachlor has a longer soil half-life (21–25 days) than Propachlor (10–15 days), attributed to its methoxy group stabilizing against hydrolysis .
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